molecular formula C9H8O4 B7883561 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-

Cat. No.: B7883561
M. Wt: 180.16 g/mol
InChI Key: JXIPYOZBOMUUCA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-, also known as caffeic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring organic compound found in various plants, including coffee, fruits, and vegetables. This compound is known for its antioxidant properties and has been studied for its potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of 3,4-dihydroxycinnamic acid as a starting material, which can be esterified and then hydrolyzed to obtain the target compound .

Industrial Production Methods

Industrial production of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- typically involves the extraction from natural sources, such as coffee beans and certain fruits. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Scientific Research Applications

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including reactive oxygen species (ROS) and enzymes involved in oxidative pathways. By neutralizing ROS, it helps protect cells from damage and supports overall cellular health.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

    p-Coumaric Acid: A hydroxycinnamic acid found in many plants, known for its antioxidant and anti-inflammatory effects.

    Sinapic Acid: A hydroxycinnamic acid derivative with potent antioxidant activity.

Uniqueness

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- is unique due to its specific hydroxylation pattern, which contributes to its strong antioxidant properties and its ability to interact with a wide range of biological targets. Its presence in various dietary sources also makes it a significant compound for nutritional studies and health-related research .

Properties

IUPAC Name

3-(2,5-dihydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIPYOZBOMUUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-01-1
Record name 3-(2,5-Dihydroxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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